![molecular formula C12H9N4O4+ B15282273 5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium](/img/structure/B15282273.png)
5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium is a complex organic compound with a molecular formula of C12H9N4O4+ This compound is part of the benzimidazole family, which is known for its diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
科学的研究の応用
5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
類似化合物との比較
Similar Compounds
5-Methylbenzimidazole: A simpler compound with similar structural features but different chemical properties.
2,8-Dinitropyrido[2,1-b]benzimidazole: Lacks the methyl group, leading to different reactivity and applications.
5,6-Dimethylbenzimidazole: Another derivative with distinct biological activities.
Uniqueness
5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H9N4O4+ |
|---|---|
分子量 |
273.22 g/mol |
IUPAC名 |
5-methyl-2,8-dinitropyrido[1,2-a]benzimidazol-5-ium |
InChI |
InChI=1S/C12H9N4O4/c1-13-10-4-2-8(15(17)18)6-11(10)14-7-9(16(19)20)3-5-12(13)14/h2-7H,1H3/q+1 |
InChIキー |
NEBZNDACRISGLD-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=C2C=CC(=CN2C3=C1C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


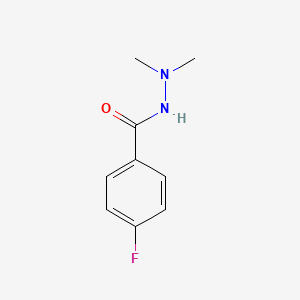
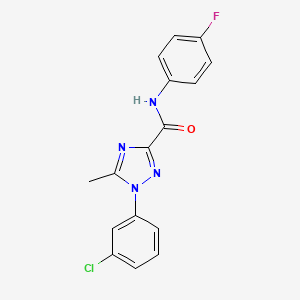
![(1S,4R,Z)-3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15282196.png)
![2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid](/img/structure/B15282201.png)


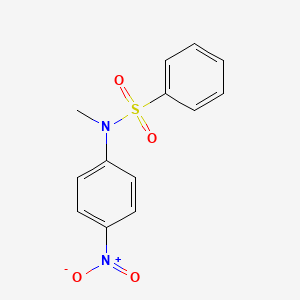
![Isopropyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15282232.png)
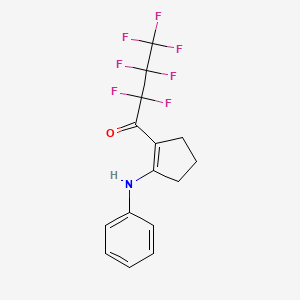
![2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B15282240.png)
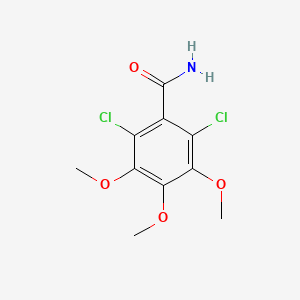
![6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15282249.png)

![2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide](/img/structure/B15282277.png)
